N-{(E)-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide
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Overview
Description
3-[(E)-{[3-(3-BROMO-4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a brominated methoxyphenyl group, and a thiolane-11-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[3-(3-BROMO-4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 3-bromo-4-methoxybenzaldehyde with 1-phenyl-1H-pyrazol-4-amine under acidic conditions to form the intermediate Schiff base. This intermediate is then reacted with thiolane-11-dione in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[3-(3-BROMO-4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
3-[(E)-{[3-(3-BROMO-4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(E)-{[3-(3-BROMO-4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- 4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
Uniqueness
3-[(E)-{[3-(3-BROMO-4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE is unique due to its combination of a pyrazole ring, a brominated methoxyphenyl group, and a thiolane-11-dione moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C21H20BrN3O3S |
---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
1-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-(1,1-dioxothiolan-3-yl)methanimine |
InChI |
InChI=1S/C21H20BrN3O3S/c1-28-20-8-7-15(11-19(20)22)21-16(12-23-17-9-10-29(26,27)14-17)13-25(24-21)18-5-3-2-4-6-18/h2-8,11-13,17H,9-10,14H2,1H3 |
InChI Key |
PBGUOGPNEYBMAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=NC3CCS(=O)(=O)C3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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